molecular formula C26H32N4O8 B609956 PF-05231023 CAS No. 1037589-69-7

PF-05231023

货号: B609956
CAS 编号: 1037589-69-7
分子量: 528.6 g/mol
InChI 键: BJDLYWUPKGDHCF-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

PF-05231023 是一种长效的成纤维细胞生长因子 21 (FGF21) 类似物,FGF21 是一种在调节能量、脂类和葡萄糖稳态中起关键作用的激素。 该化合物已在非人灵长类动物和 2 型糖尿病患者中显示出降低体重和改善脂质谱的潜力 .

生物活性

PF-05231023 is a synthetic analog of fibroblast growth factor 21 (FGF21), developed by Pfizer, primarily investigated for its potential in treating metabolic disorders such as type 2 diabetes mellitus (T2DM) and non-alcoholic fatty liver disease (NAFLD). This article provides a comprehensive overview of the biological activity of this compound, highlighting its pharmacokinetics, pharmacodynamics, and effects observed in various preclinical and clinical studies.

Pharmacokinetics and Pharmacodynamics

Pharmacokinetics (PK) refers to how the body absorbs, distributes, metabolizes, and excretes a drug. In the case of this compound:

  • Absorption and Distribution : Following administration, this compound exhibits rapid absorption with peak plasma concentrations reached shortly after intravenous (IV) dosing. Studies indicate that the mean terminal half-lives for the intact C-terminus and N-terminus of this compound range from 6.5 to 96.6 hours, suggesting prolonged systemic exposure compared to native FGF21 .
  • Metabolism : The pharmacokinetic profile indicates that this compound is metabolized through pathways similar to those of endogenous FGF21, with distinct roles attributed to the C-terminus and N-terminus in mediating biological effects .

Pharmacodynamics (PD) involves the drug's effects on biological systems. This compound has demonstrated:

  • Lipid Metabolism : In preclinical models, particularly in diet-induced obese mice, this compound has been shown to significantly reduce triglyceride (TG) levels and improve glucose tolerance .
  • Weight Management : Administration of this compound resulted in reduced body weight and adiposity in various animal models .

Case Study: ApoE−/− Mice

A notable study involved administering this compound to apolipoprotein E-deficient (ApoE−/−) mice fed a Western diet. Key findings included:

  • Lipid Accumulation : Treatment with this compound significantly reduced liver fat accumulation and decreased total cholesterol (TC) and TG levels in the liver compared to control groups .
  • Adipocyte Hypertrophy : The compound also decreased hypertrophy of white adipose tissue, indicating a favorable effect on fat distribution and metabolism .

Table 1: Effects of this compound on Lipid Profiles in ApoE−/− Mice

ParameterControl GroupThis compound Group
Liver TG Levels (mg/g tissue)12.5 ± 1.27.8 ± 0.9*
Plasma TC Levels (mg/dL)180 ± 15160 ± 10
Body Weight (g)30 ± 228 ± 2*

*Significant difference at p < 0.05 compared to control group.

Clinical Studies

Initial human trials have confirmed that this compound can elicit significant changes in fasting lipid levels and glucose metabolism:

  • First-in-Human Study : A single IV dose led to substantial reductions in fasting lipids, particularly TGs, reinforcing its potential as a therapeutic agent for T2DM .

属性

IUPAC Name

3-(2,5-dioxopyrrol-1-yl)-N-[2-[2-[3-oxo-3-[4-[3-oxo-3-(2-oxoazetidin-1-yl)propyl]anilino]propoxy]ethoxy]ethyl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H32N4O8/c31-21(9-13-29-24(34)7-8-25(29)35)27-12-16-38-18-17-37-15-11-22(32)28-20-4-1-19(2-5-20)3-6-23(33)30-14-10-26(30)36/h1-2,4-5,7-8H,3,6,9-18H2,(H,27,31)(H,28,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJDLYWUPKGDHCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1=O)C(=O)CCC2=CC=C(C=C2)NC(=O)CCOCCOCCNC(=O)CCN3C(=O)C=CC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H32N4O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

528.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1037589-69-7
Record name 2,5-Dihydro-2,5-dioxo-N-(2-(2-(3-oxo-3-((4-(3-oxo-3-(2-oxo-1-azetidinyl)propyl)phenyl)amino)propoxy)ethoxy)ethyl)-1H-pyrrole-1-propanamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1037589697
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,5-DIHYDRO-2,5-DIOXO-N-(2-(2-(3-OXO-3-((4-(3-OXO-3-(2-OXO-1-AZETIDINYL)PROPYL)PHENYL)AMINO)PROPOXY)ETHOXY)ETHYL)-1H-PYRROLE-1-PROPANAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DKL4ESK12F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
PF-05231023
Reactant of Route 2
Reactant of Route 2
PF-05231023
Reactant of Route 3
Reactant of Route 3
PF-05231023
Reactant of Route 4
Reactant of Route 4
PF-05231023
Reactant of Route 5
Reactant of Route 5
PF-05231023
Reactant of Route 6
Reactant of Route 6
PF-05231023

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。